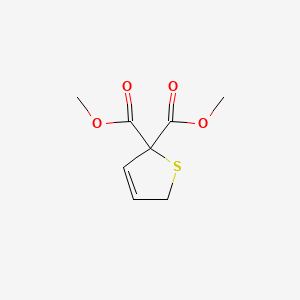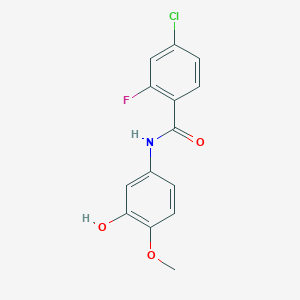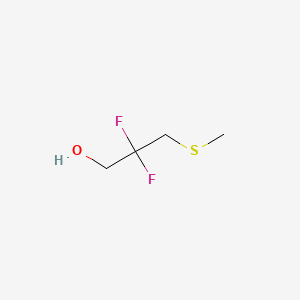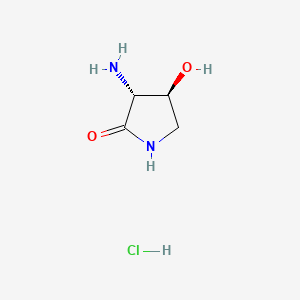
3-fluoro-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C3H2FIN2 and a molecular weight of 211.96 . It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A variety of pyrazole-based chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .Molecular Structure Analysis
The molecular structure of 3-fluoro-4-iodo-1H-pyrazole consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3rd position on the ring is substituted with a fluorine atom, and the 4th position is substituted with an iodine atom .Chemical Reactions Analysis
Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, are known to undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions to form pyrazoles . They can also undergo oxidation reactions to form pyrazolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-iodo-1H-pyrazole include a predicted boiling point of 294.1±20.0 °C, a predicted density of 2.429±0.06 g/cm3, and a predicted pKa of 10.27±0.50 .科学的研究の応用
Medicinal Chemistry and Drug Development
The synthesis and evaluation of pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, have revealed promising pharmacological effects. Researchers have explored their potential as antileishmanial and antimalarial agents . These compounds exhibit potent activity against Leishmania aethiopica and Plasmodium berghei, suggesting their suitability for drug development.
Synthetic Intermediates
3-Fluoro-4-iodo-1H-pyrazole serves as a valuable intermediate in the synthesis of biologically active compounds. It can be further functionalized to create diverse molecules with specific properties .
Coordination Chemistry
The pyrazole ligand, including its 3-fluoro-4-iodo-1H-pyrazole variant, finds applications in coordination chemistry. Its Lewis base tunability and structural rigidity make it suitable for complexation with metal ions .
Supramolecular Chemistry
Due to the presence of both donor and acceptor sites within the same molecule, pyrazole ligands participate in supramolecular interactions. Researchers have explored their role in self-assembly and host-guest chemistry .
Biological Studies
Researchers have investigated the biological effects of synthesized pyrazole derivatives. For instance, one derivative induced cell death, prevented wound healing, and activated apoptosis pathways in cancer cells .
Materials Science and Organic Electronics
Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, can be modified to serve as building blocks in materials science. Their electronic properties make them interesting candidates for organic semiconductors, sensors, and optoelectronic devices.
Safety and Hazards
The safety data sheet for 4-Iodo-1H-pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-fluoro-4-iodo-1H-pyrazole.
将来の方向性
Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and the development of biosensing systems . Future research may focus on developing new pyrazole-based chemosensors and exploring their applications in environmental monitoring and biological imaging .
作用機序
Target of Action
It’s structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They are often used as intermediates in the synthesis of biologically active compounds . The presence of fluorine and iodine atoms in the molecule could potentially enhance its reactivity and interaction with its targets.
Biochemical Pathways
Given its structural similarity to 4-iodopyrazole, it might be involved in the modulation of alcohol metabolism and mycobacterial cell wall biosynthesis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2941±200 °C, a density of 2429±006 g/cm3, and a pKa of 1027±050 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to 4-iodopyrazole, it might exhibit antileishmanial and antimalarial activities .
Action Environment
The action, efficacy, and stability of 3-fluoro-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is known to be influenced by the reaction conditions . Additionally, the compound’s light sensitivity and incompatibility with oxidizing agents, acids, and bases could also affect its action .
特性
IUPAC Name |
5-fluoro-4-iodo-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICHKLNSCAIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)



![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)


![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)